molecular formula C21H28ClN5O2S B2589534 1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189695-89-3

1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2589534
CAS No.: 1189695-89-3
M. Wt: 450
InChI Key: JYEMLWYZFAYPHS-UHFFFAOYSA-N
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Description

1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a morpholine moiety.

Scientific Research Applications

1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme activity and receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Coupling of Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled using a suitable linker, such as an alkyl chain, under basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, typically using a halogenated precursor.

    Final Coupling and Hydrochloride Formation: The final coupling step involves the reaction of the intermediate with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(piperidin-4-yl)propyl]-1H-pyrazole-5-carboxamide
  • 1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(pyrrolidin-4-yl)propyl]-1H-pyrazole-5-carboxamide

Uniqueness

1-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S.ClH/c1-3-26-18(7-8-22-26)20(27)25(10-4-9-24-11-13-28-14-12-24)21-23-17-6-5-16(2)15-19(17)29-21;/h5-8,15H,3-4,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEMLWYZFAYPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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